molecular formula C21H17FN6O3S2 B2866711 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-15-4

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2866711
CAS No.: 872597-15-4
M. Wt: 484.52
InChI Key: FMJAZNNCEZTPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H17FN6O3S2 and its molecular weight is 484.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s interaction with its targets and the resulting changes are supported by molecular docking studies .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 and COX-2 . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation. The downstream effects of this disruption include a decrease in pain, fever, and swelling associated with inflammation.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in the symptoms of inflammation, such as pain, fever, and swelling.

Properties

CAS No.

872597-15-4

Molecular Formula

C21H17FN6O3S2

Molecular Weight

484.52

IUPAC Name

N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H17FN6O3S2/c1-10-2-7-13-14(8-10)33-21(24-13)25-15(29)9-32-20-27-17(23)16(19(31)28-20)26-18(30)11-3-5-12(22)6-4-11/h2-8H,9H2,1H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31)

InChI Key

FMJAZNNCEZTPOD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.